molecular formula C20H17N5O2 B14963509 2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4(3H)-one

2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4(3H)-one

Cat. No.: B14963509
M. Wt: 359.4 g/mol
InChI Key: YNUAGSCVBSRJGI-UHFFFAOYSA-N
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Description

2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

The synthesis of 2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 8-methoxy-4-methylquinazoline with 6-phenylpyrimidin-4(3H)-one under specific reaction conditions. The reaction may require catalysts and controlled temperature to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.

    Medicine: Due to its biological activities, it is explored for potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets in the body. It can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific biological activity being targeted .

Comparison with Similar Compounds

Similar compounds to 2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4(3H)-one include other quinazolinone derivatives such as:

  • 2-[(8-methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol
  • 2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-3,4-dihydroquinazolin-4-one
  • 2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-1H-quinazolin-4-one

These compounds share similar structural features but differ in their functional groups and specific biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C20H17N5O2

Molecular Weight

359.4 g/mol

IUPAC Name

2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-4-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C20H17N5O2/c1-12-14-9-6-10-16(27-2)18(14)24-19(21-12)25-20-22-15(11-17(26)23-20)13-7-4-3-5-8-13/h3-11H,1-2H3,(H2,21,22,23,24,25,26)

InChI Key

YNUAGSCVBSRJGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=NC(=N1)NC3=NC(=CC(=O)N3)C4=CC=CC=C4)OC

Origin of Product

United States

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